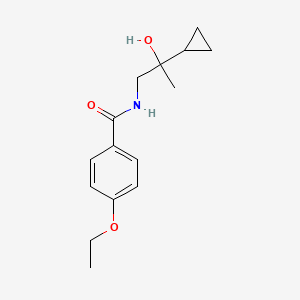

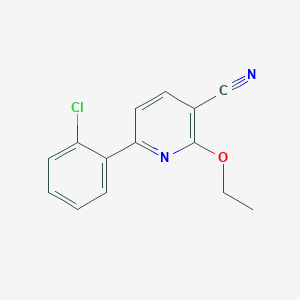

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique properties and has shown promising results in various studies.

Scientific Research Applications

Biosensor Development

A study by Karimi-Maleh et al. (2014) demonstrated the use of a nanocomposite including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for developing a highly sensitive biosensor. This biosensor is capable of simultaneously determining glutathione and piroxicam. The modified electrode showcased potent electron mediating behavior and could accurately measure the analytes in real samples (Karimi-Maleh et al., 2014).

Physical Property Analysis

Research by Sawale et al. (2016) focused on a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, examining its molar refraction and polarizability. These physical properties were analyzed to understand the substance's behavior in different solutions, providing insights into its chemical characteristics (Sawale et al., 2016).

Structural Analysis of Drugs

A study on glibenclamide by Sanz et al. (2012) investigated the structure of this antidiabetic drug, which has a similar benzamide structure. Using NMR spectroscopy and theoretical calculations, the research provided detailed insights into the drug's behavior in solution and solid states (Sanz et al., 2012).

Chemodivergent Annulations

Xu et al. (2018) explored the use of N-methoxybenzamides in Rhodium(III)-catalyzed chemodivergent annulations. This study highlights the potential of such compounds in synthetic chemistry, particularly in creating complex molecular structures through C-H activation (Xu et al., 2018).

Sigma Receptor Scintigraphy

Caveliers et al. (2002) conducted a study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in sigma receptor scintigraphy. This research underscores the potential of benzamide derivatives in medical imaging, particularly for detecting primary breast tumors (Caveliers et al., 2002).

Intramolecular Cyclopropanation

Research by Archambeau et al. (2015) delved into the reactivity of cyclopropenes, related to the cyclopropyl group in N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide. Their study provided insights into metal-catalyzed ring-opening reactions, which are crucial for synthesizing diverse molecular structures (Archambeau et al., 2015).

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-19-13-8-4-11(5-9-13)14(17)16-10-15(2,18)12-6-7-12/h4-5,8-9,12,18H,3,6-7,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRDLJWTXOIXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2981503.png)

![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)